molecular formula C15H24N2O8 B12568639 But-2-enedioic acid--N,1-dimethylpiperidin-3-amine (2/1) CAS No. 184637-59-0

But-2-enedioic acid--N,1-dimethylpiperidin-3-amine (2/1)

Katalognummer: B12568639
CAS-Nummer: 184637-59-0
Molekulargewicht: 360.36 g/mol
InChI-Schlüssel: LUWHZGDJNXQAMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

But-2-enedioic acid–N,1-dimethylpiperidin-3-amine (2/1) is a chemical compound that combines but-2-enedioic acid and N,1-dimethylpiperidin-3-amine in a 2:1 ratio

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of But-2-enedioic acid–N,1-dimethylpiperidin-3-amine (2/1) typically involves the reaction of but-2-enedioic acid with N,1-dimethylpiperidin-3-amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of But-2-enedioic acid–N,1-dimethylpiperidin-3-amine (2/1) may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

But-2-enedioic acid–N,1-dimethylpiperidin-3-amine (2/1) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

But-2-enedioic acid–N,1-dimethylpiperidin-3-amine (2/1) has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of But-2-enedioic acid–N,1-dimethylpiperidin-3-amine (2/1) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • But-2-enedioic acid–N-methylpiperidin-3-amine (2/1)
  • But-2-enedioic acid–N,1-dimethylpiperidin-2-amine (2/1)

Uniqueness

But-2-enedioic acid–N,1-dimethylpiperidin-3-amine (2/1) is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

184637-59-0

Molekularformel

C15H24N2O8

Molekulargewicht

360.36 g/mol

IUPAC-Name

but-2-enedioic acid;N,1-dimethylpiperidin-3-amine

InChI

InChI=1S/C7H16N2.2C4H4O4/c1-8-7-4-3-5-9(2)6-7;2*5-3(6)1-2-4(7)8/h7-8H,3-6H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)

InChI-Schlüssel

LUWHZGDJNXQAMF-UHFFFAOYSA-N

Kanonische SMILES

CNC1CCCN(C1)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.